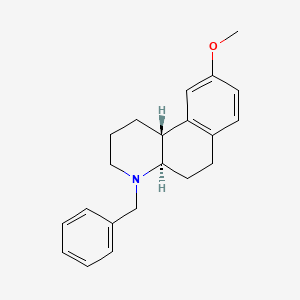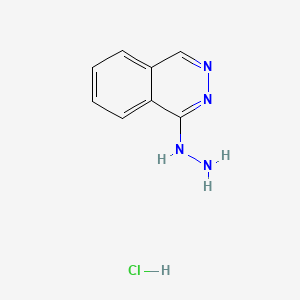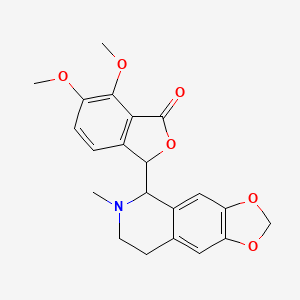
Flutoprazepam
Vue d'ensemble
Description
Flutoprazepam is a small molecule drug developed by Nihon Generic . It is a GABAAR agonist and is typically used for the treatment of severe insomnia . It may also be used for treating stomach ulcers . It does not fall under the international Convention on Psychotropic Substances of 1971, and is currently unscheduled in the United States .
Synthesis Analysis
The synthesis of benzodiazepines, including this compound, has been described in the context of a continuous flow synthesis . This method involves the use of aminobenzophenones to produce six benzodiazepines .Molecular Structure Analysis
This compound has the molecular formula C19H16ClFN2O . Its molecular weight is 342.80 g/mol .Chemical Reactions Analysis
The pharmacokinetics of this compound and its active N-desalkyl metabolite were determined using GC-MS and HPLC techniques . The concentrations of unchanged this compound in serum were extremely low and declined rapidly to undetectable levels within 6–9 hours after dosing . The serum concentration of the N-dealkylated metabolite was much greater than that of the parent compound .Physical And Chemical Properties Analysis
The physical stability of drug products like this compound depends upon physical properties such as appearance, discoloration, polymorphism, changes in viscosity, adsorption of drug, precipitation, and growth of microorganisms .Applications De Recherche Scientifique
Pharmacocinétique
Flutoprazepam est un nouveau médicament benzodiazépinique . La pharmacocinétique d'une dose unique de this compound et de son métabolite actif N-désalkylé a été déterminée chez 8 sujets normaux . Les concentrations de this compound inchangé dans le sérum étaient extrêmement faibles et ont rapidement diminué jusqu'à des niveaux indétectables dans les 6 à 9 heures suivant l'administration . La concentration sérique du métabolite N-désalkylé était beaucoup plus élevée que celle du composé parent .
Traitement de l'insomnie
This compound est un agoniste des GABAAR et est généralement utilisé pour le traitement de l'insomnie sévère. Il s'agit d'un médicament à petite molécule développé par Nihon Generic.
Traitement des ulcères d'estomac
This compound peut également être utilisé pour traiter les ulcères d'estomac.
Utilisation légale
This compound ne peut être utilisé légalement que par les professionnels de santé et à des fins de recherche universitaire . La substance peut être délivrée par les pharmaciens sur ordonnance .
Profiling des effets hépatiques
La recherche tend à s'aligner plus étroitement sur les autres benzodiazépines en raison de sa classe chimique. L'impact des benzodiazépines sur les profils d'expression des gènes hépatiques a été étudié, montrant comment ces médicaments peuvent affecter les réseaux de gènes liés à la clairance des médicaments.
Régulation neurocardiaque
La recherche sur les benzodiazépines intraveineuses, y compris le midazolam, le diazépam et le lorazépam, a mis en évidence leurs effets sur la régulation neurocardiaque autonome. Ces études fournissent un aperçu de la manière dont this compound pourrait influencer la variabilité de la fréquence cardiaque et le contrôle autonome, compte tenu de ses similitudes pharmacologiques avec les autres benzodiazépines.
Mécanisme D'action
Target of Action
Flutoprazepam, a benzodiazepine derivative, primarily targets the benzodiazepine receptors BNZ1 and BNZ2 . These receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory .
Mode of Action
This compound binds nonspecifically to benzodiazepine receptors, enhancing the effects of GABA by increasing GABA affinity for the GABA receptor . This binding opens the chloride channel within the receptor, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the potentiation of GABA neurotransmission, which leads to increased inhibitory effects in the central nervous system . This results in sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Pharmacokinetics
Following a 2 mg dose of this compound, the concentrations of unchanged this compound in serum were extremely low (below 5 ng/ml at 2 h) and declined rapidly to undetectable levels within 6–9 h after dosing . The serum concentration of the N-dealkylated metabolite (N-desalkylflurazepam) was much greater than that of the parent compound . This metabolite appeared in serum rapidly (within 2 h), reached a peak between 2 and 12 h, and declined slowly, with an elimination half-life of about 90 h on average .
Result of Action
The molecular and cellular effects of this compound’s action include increased inhibitory neurotransmission, leading to sedation, hypnosis, anxiety reduction, and muscle relaxation . It is suggested that unchanged this compound is unlikely to contribute significantly to clinical effects and that the drug exerts its therapeutic activity through conversion to the slowly eliminated N-desalkyl metabolite .
Safety and Hazards
Flutoprazepam is harmful if swallowed and in contact with skin . In Singapore, it is a Class C-Schedule II drug under the Misuse of Drugs Act . In Thailand, it is a Schedule III psychotropic substance . In Hong Kong, it is regulated under Schedule 1 of Hong Kong’s Chapter 134 Dangerous Drugs Ordinance .
Analyse Biochimique
Biochemical Properties
Flutoprazepam plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the gamma-aminobutyric acid (GABA) receptors in the brain, specifically the GABA_A subtype . By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane . This interaction results in the sedative, anxiolytic, and anticonvulsant effects observed with this compound use.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The binding of this compound to GABA_A receptors leads to the inhibition of neuronal excitability, which can alter the expression of genes involved in neurotransmission and synaptic plasticity . Additionally, this compound’s effects on cellular metabolism include changes in energy production and utilization, as well as alterations in the synthesis and degradation of neurotransmitters .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with GABA_A receptors. This compound binds to a specific site on the GABA_A receptor complex, distinct from the GABA binding site . This binding enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane . The resulting inhibition of neuronal excitability contributes to the drug’s sedative, anxiolytic, and anticonvulsant effects. Additionally, this compound’s long-acting active metabolites, such as N-desalkylflurazepam, contribute to its prolonged effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Following administration, this compound is rapidly absorbed and metabolized into its active metabolites . The serum concentration of the parent compound declines rapidly, while the concentration of its active metabolite, N-desalkylflurazepam, remains elevated for an extended period . This metabolite has a long elimination half-life of approximately 90 hours, contributing to the prolonged effects of this compound . Mild central nervous system effects are observed within the first few hours of administration but diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anxiolytic and sedative effects, while higher doses can lead to pronounced sedation, muscle relaxation, and anticonvulsant effects . Toxic or adverse effects, such as respiratory depression and motor impairment, may occur at high doses . The threshold for these effects varies depending on the species and individual sensitivity of the animal models used in the studies .
Metabolic Pathways
This compound undergoes extensive metabolism in the liver, primarily through N-dealkylation and hydroxylation . The primary active metabolite, N-desalkylflurazepam, is formed through N-dealkylation and contributes significantly to the drug’s therapeutic effects . Additional metabolites, such as 3-hydroxy-flutoprazepam and N-desalkyl-3-hydroxy-flutoprazepam, are also formed but are present at lower concentrations . These metabolic pathways involve various enzymes, including cytochrome P450 isoenzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The drug and its metabolites are highly lipophilic, allowing them to cross cell membranes easily and accumulate in lipid-rich tissues . This compound is extensively bound to plasma proteins, which facilitates its distribution throughout the body . The drug’s distribution is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound and its metabolites is primarily within the central nervous system, where they exert their pharmacological effects . This compound and its metabolites are found in various cellular compartments, including the cytoplasm and the membranes of neurons . The drug’s localization is influenced by its lipophilicity and the presence of specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O/c20-13-7-8-17-15(9-13)19(14-3-1-2-4-16(14)21)22-10-18(24)23(17)11-12-5-6-12/h1-4,7-9,12H,5-6,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVXPDXXVSGEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180631 | |
| Record name | Flutoprazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25967-29-7 | |
| Record name | Flutoprazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25967-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flutoprazepam [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutoprazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTOPRAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GHY1101MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)

![1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one](/img/structure/B1673417.png)
![[(1S,4S,5S)-4-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B1673421.png)








